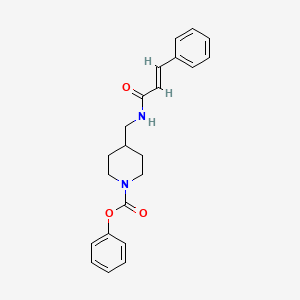

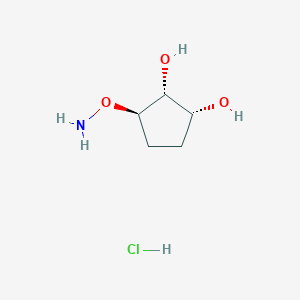

(E)-phenyl 4-(cinnamamidomethyl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of piperidine, which is a common structure in many pharmaceuticals and natural products . Piperidines are often used as building blocks in the synthesis of various organic compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar piperidine derivatives have been synthesized through various methods. For example, N-Boc piperazine derivatives have been synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . Another method involves the dehydration of isonipecotamide by heating in trifluoroacetic anhydride .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction analysis . The shape of the molecule and its intermolecular interactions can significantly influence its properties and biological activity.Chemical Reactions Analysis

Piperidine derivatives can participate in a variety of chemical reactions. For instance, they can be involved in Mannich-type reactions, which are useful for constructing polyfunctional piperidines .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, ethyl 4-oxo-1-piperidinecarboxylate has a density of 1.06 g/mL at 25°C and a boiling point of 85-90°C .Applications De Recherche Scientifique

Anticancer Applications

Cinnamic acid derivatives, which include compounds like (E)-phenyl 4-(cinnamamidomethyl)piperidine-1-carboxylate, have been extensively studied for their anticancer potentials. Research highlights the synthesis and biological evaluation of various cinnamoyl acids, esters, amides, hydrazides, and related derivatives in anticancer research. These compounds have been noted for their rich medicinal tradition and antitumor efficacy, making them a significant focus in medicinal research (De, Baltas, & Bedos-Belval, 2011).

Chemical Synthesis and Properties

Studies have also explored the chemical properties and synthesis techniques of compounds related to (E)-phenyl 4-(cinnamamidomethyl)piperidine-1-carboxylate. For instance, the methoxycarbonylation of alkynes catalysed by palladium complexes has been investigated, leading to the formation of compounds like methyl cinnamate. This research provides insights into the chemical reactions and processes involved in the synthesis of such compounds (Núñez Magro et al., 2010).

Antimicrobial Activity

Another area of research involves the discovery of antimycobacterial compounds, where derivatives of piperidine have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. This showcases the potential of these compounds in the treatment of bacterial infections and diseases (Kumar et al., 2008).

Neuropharmacology

The neuropharmacologic properties of arylcycloalkylamines, a class to which (E)-phenyl 4-(cinnamamidomethyl)piperidine-1-carboxylate is related, have been a subject of research. These studies primarily focus on the central nervous system effects of such compounds (Chen, 1969).

Medicinal Chemistry

In the field of medicinal chemistry, the synthesis and evaluation of compounds related to (E)-phenyl 4-(cinnamamidomethyl)piperidine-1-carboxylate for their potential medicinal applications, such as analgesic and anticonvulsant activities, have been explored. These studies provide a deeper understanding of the medicinal properties of these compounds (Van Daele et al., 1976).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

phenyl 4-[[[(E)-3-phenylprop-2-enoyl]amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c25-21(12-11-18-7-3-1-4-8-18)23-17-19-13-15-24(16-14-19)22(26)27-20-9-5-2-6-10-20/h1-12,19H,13-17H2,(H,23,25)/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSUWWBIQNBWRR-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-phenyl 4-(cinnamamidomethyl)piperidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dichlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide](/img/structure/B2666120.png)

![2,3,5,6-tetramethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2666122.png)

![5-Oxaspiro[3.5]nonane-8-carbonitrile](/img/structure/B2666123.png)

![5-Bromo-2-[1-(2-methylpropyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2666124.png)

![cis-Oxalic acid bis(tert-butyl-3,8-diazabicyclo[4.2.0]octane-8-carboxylate)](/img/no-structure.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzamide](/img/structure/B2666129.png)

![7-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2666133.png)

![N-(2-furylmethyl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B2666135.png)

![4-Cyclopropyl-6-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2666137.png)